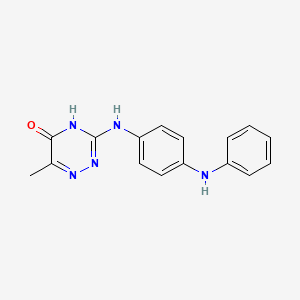![molecular formula C27H27N3O4S B13826295 5-(3,4-Dimethoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B13826295.png)
5-(3,4-Dimethoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD05744622 is a chemical compound with a unique structure and properties that make it valuable in various scientific fields This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of MFCD05744622 involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the highest yield and purity of MFCD05744622.
Industrial Production Methods: In an industrial setting, the production of MFCD05744622 is scaled up to meet the demand for this compound in various applications. The industrial production methods involve the use of large reactors, automated systems, and stringent quality control measures. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner.
Analyse Des Réactions Chimiques
Types of Reactions: MFCD05744622 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound’s structure, which interact with various reagents to form new products.
Common Reagents and Conditions: The common reagents used in the reactions involving MFCD05744622 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are tailored to promote the desired chemical transformation. For example, oxidation reactions may require the use of strong oxidizing agents and elevated temperatures, while reduction reactions may involve the use of reducing agents under mild conditions.
Major Products Formed: The major products formed from the reactions of MFCD05744622 depend on the specific type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
MFCD05744622 has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a reagent in various synthetic reactions, helping to form new compounds with potential applications in pharmaceuticals and materials science. In biology, MFCD05744622 is studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways. In medicine, the compound is investigated for its potential therapeutic applications, such as its ability to modulate specific biological targets. In industry, MFCD05744622 is used in the production of specialty chemicals and materials, contributing to the development of new technologies and products.
Mécanisme D'action
The mechanism of action of MFCD05744622 involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied. Understanding the mechanism of action is crucial for developing new therapeutic applications and optimizing the compound’s use in research and industry.
Comparaison Avec Des Composés Similaires
MFCD05744622 can be compared with other similar compounds to highlight its uniqueness Similar compounds may share structural features or functional groups, but MFCD05744622 may exhibit distinct reactivity, stability, or biological activity Some similar compounds include those with analogous functional groups or similar molecular frameworks
Propriétés
Formule moléculaire |
C27H27N3O4S |
|---|---|
Poids moléculaire |
489.6 g/mol |
Nom IUPAC |
5-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C27H27N3O4S/c1-15-7-9-16(10-8-15)14-35-27-29-25-24(26(32)30-27)22(23-18(28-25)5-4-6-19(23)31)17-11-12-20(33-2)21(13-17)34-3/h7-13,22H,4-6,14H2,1-3H3,(H2,28,29,30,32) |
Clé InChI |
KKYDNIHTCPDPJF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CSC2=NC3=C(C(C4=C(N3)CCCC4=O)C5=CC(=C(C=C5)OC)OC)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


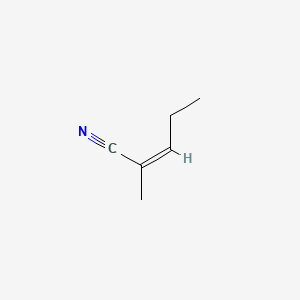
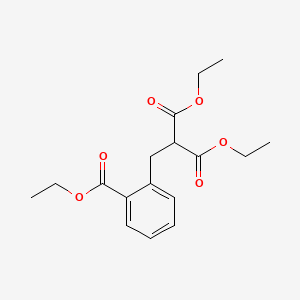

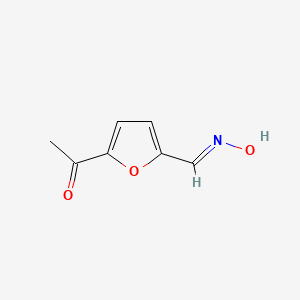
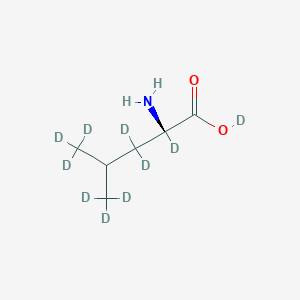
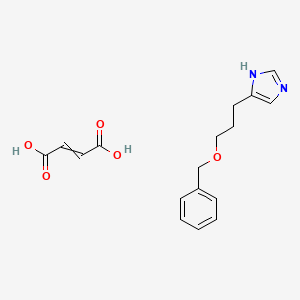
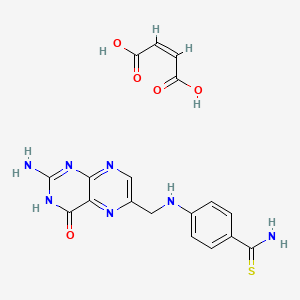
![N-(6-Chloro-1H-benzo[D]imidazol-2-YL)acetamide](/img/structure/B13826263.png)
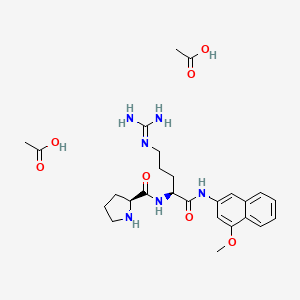
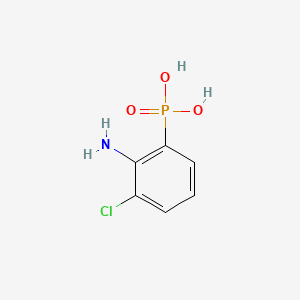
![9-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]purin-6-amine](/img/structure/B13826277.png)
![sodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl-hydroxyphosphinate](/img/structure/B13826279.png)
